
Nonanoic acid, 2-oxo-2-phenoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 2-oxo-2-phenoxyethyl ester is an organic compound with the molecular formula C17H24O4. It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid, 2-oxo-2-phenoxyethyl ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a mineral acid like sulfuric acid. The reaction is as follows:
Nonanoic acid+2-oxo-2-phenoxyethanol→Nonanoic acid, 2-oxo-2-phenoxyethyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves continuous esterification processes. These processes utilize packed bed reactors and ion exchange resins like Amberlyst-15 and Amberlite IR120 to catalyze the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 2-oxo-2-phenoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and carboxylic acid components.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters.
Scientific Research Applications
Nonanoic acid, 2-oxo-2-phenoxyethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonanoic acid, 2-oxo-2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and 2-oxo-2-phenoxyethanol, which can then interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid, ethyl ester: Another ester derivative of nonanoic acid with similar properties and applications.
Nonanoic acid, 2-phenylethyl ester: A related compound with a phenylethyl group instead of a phenoxyethyl group.
Uniqueness
Nonanoic acid, 2-oxo-2-phenoxyethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its phenoxyethyl group provides unique reactivity and interactions compared to other nonanoic acid esters.
Properties
CAS No. |
143459-42-1 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(2-oxo-2-phenoxyethyl) nonanoate |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-10-13-16(18)20-14-17(19)21-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI Key |
MBPLFQMQZIKDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
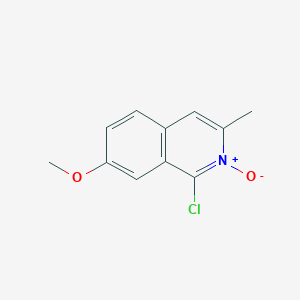
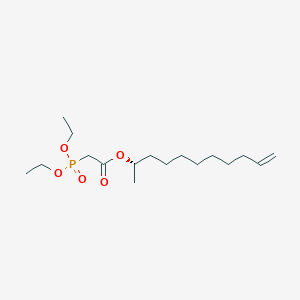
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
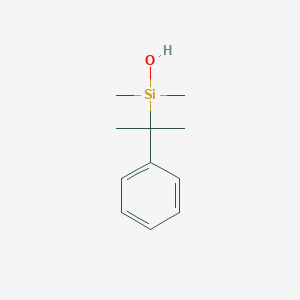
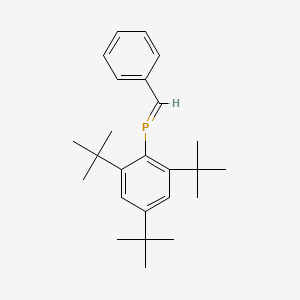

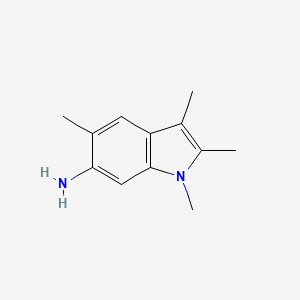


![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

